molecular formula C13H22N2O3 B2991115 N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide CAS No. 2199041-38-6

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide

Cat. No.: B2991115
CAS No.: 2199041-38-6
M. Wt: 254.33
InChI Key: RZIFDZJRPNLICH-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide typically involves the reaction of 2-propylmorpholine with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
  • N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide Sigma-Aldrich

Uniqueness

N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a propyl group on the morpholine ring and a propenamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[3-oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-3-5-11-10-15(8-9-18-11)13(17)6-7-14-12(16)4-2/h4,11H,2-3,5-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFDZJRPNLICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCO1)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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